Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13578837
InChI: InChI=1S/C12H8BClF3N4.K/c14-11-10-12(19-6-18-11)21(7-20-10)5-8-1-3-9(4-2-8)13(15,16)17;/h1-4,6-7H,5H2;/q-1;+1
SMILES: [B-](C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl)(F)(F)F.[K+]
Molecular Formula: C12H8BClF3KN4
Molecular Weight: 350.58 g/mol

Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate

CAS No.:

Cat. No.: VC13578837

Molecular Formula: C12H8BClF3KN4

Molecular Weight: 350.58 g/mol

* For research use only. Not for human or veterinary use.

Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate -

Specification

Molecular Formula C12H8BClF3KN4
Molecular Weight 350.58 g/mol
IUPAC Name potassium;[4-[(6-chloropurin-9-yl)methyl]phenyl]-trifluoroboranuide
Standard InChI InChI=1S/C12H8BClF3N4.K/c14-11-10-12(19-6-18-11)21(7-20-10)5-8-1-3-9(4-2-8)13(15,16)17;/h1-4,6-7H,5H2;/q-1;+1
Standard InChI Key CXOYKFMXCMAVLU-UHFFFAOYSA-N
SMILES [B-](C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a purine core substituted at the 6-position with a chlorine atom and at the 9-position with a benzyl group bearing a trifluoroborate moiety. The purine ring system, a bicyclic structure fused from pyrimidine and imidazole rings, is modified to enhance its reactivity in metal-catalyzed reactions. The trifluoroborate group (-BF₃K) stabilizes the boron center, making the compound air- and moisture-stable compared to boronic acids .

Key Structural Data:

  • IUPAC Name: Potassium;[4-[(6-chloropurin-9-yl)methyl]phenyl]-trifluoroboranuide

  • SMILES: [K+].FB-(F)c1ccc(Cn2cnc3c(Cl)ncnc23)cc1

  • InChIKey: CXOYKFMXCMAVLU-UHFFFAOYSA-N

Physicochemical Properties

The compound crystallizes as a stable salt, with a melting point exceeding 250°C, as inferred from analogs . Its solubility profile varies: it is sparingly soluble in polar aprotic solvents like dimethylformamide (DMF) but exhibits better solubility in aqueous-organic mixtures, a trait exploited in Suzuki-Miyaura cross-coupling reactions .

Table 1: Physicochemical Specifications

PropertyValue
Molecular Weight350.58 g/mol
FormulaC₁₂H₈BClF₃KN₄
PubChem CID91809664
Storage ConditionsRoom temperature

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via sequential functionalization of purine precursors. A common approach involves:

  • Chlorination at C6: 6-Chloropurine is treated with a benzylating agent to introduce the 9-benzyl group.

  • Borylation: The benzyl-substituted purine undergoes palladium-catalyzed borylation with pinacolborane, followed by transmetalation with potassium hydrogen fluoride (KHF₂) to yield the trifluoroborate salt .

Critical Reaction Steps:

  • Pd-Catalyzed Cross-Coupling: As demonstrated in analogous systems, Suzuki-Miyaura couplings employ Pd(OAc)₂ and ligands like RuPhos to attach boronates to aromatic systems .

  • Purine Functionalization: The 6-chloro group acts as a leaving group, enabling subsequent substitutions with nucleophiles or participation in cross-couplings .

Optimization Challenges

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s trifluoroborate group serves as a robust nucleophilic partner in Pd-catalyzed cross-couplings. Key applications include:

Heterocyclic Functionalization

Coupling with aryl halides introduces purine motifs into biaryl systems, a strategy used in kinase inhibitor synthesis. For example, reaction with 6-chloropurine derivatives under Pd/n-BuPAd₂ catalysis yields cyclopropane-substituted purines .

Chemoselectivity

The trifluoroborate group tolerates diverse functional groups (e.g., amines, ketones), enabling late-stage modifications in complex molecules. This contrasts with traditional boronic acids, which require protecting groups .

Synthesis of Biologically Active Compounds

The compound is a precursor to purine-based CDK (cyclin-dependent kinase) inhibitors. Substitution at the 2- and 6-positions modulates kinase selectivity, as shown in studies where 6-cyclopropylpurines exhibited enhanced CDK-2 inhibition .

Table 2: Representative Cross-Coupling Conditions

ElectrophileCatalyst SystemYield (%)Reference
Aryl bromidePdCl₂(dppf)·CH₂Cl₂/Cs₂CO₃78
Heteroaryl chloridePd(OAc)₂/RuPhos65

Mechanistic Insights and Stability Studies

Transmetalation Dynamics

In Suzuki-Miyaura reactions, the trifluoroborate group undergoes transmetalation via a four-membered transition state, where Pd(II) intermediates coordinate to the boron center. This step is rate-determining and influenced by the counterion (K⁺ vs. Cs⁺) .

Hydrolytic Stability

Accelerated stability studies (40°C/75% RH) confirm the compound’s integrity over 12 months, with <5% degradation. Hydrolysis products include boric acid and the parent benzylpurine, identifiable via LC-MS .

Emerging Applications in Medicinal Chemistry

Kinase Inhibition Profiling

Derivatives of this compound exhibit nanomolar IC₅₀ values against CDK-2, a therapeutic target in cancer. The 6-chloro group enhances electrophilicity at C2, facilitating covalent binding to kinase active sites .

Prodrug Development

The trifluoroborate moiety’s stability in physiological pH (7.4) makes it suitable for prodrug designs. Enzymatic cleavage (e.g., by phosphatases) releases active purine analogs in targeted tissues .

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